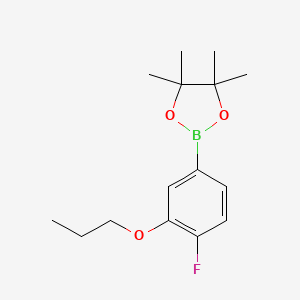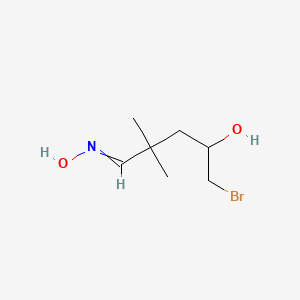
C24H16ClFN2O5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C24H16ClFN2O5 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a combination of chlorine, fluorine, nitrogen, and oxygen atoms, makes it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C24H16ClFN2O5 involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a chlorinated aromatic compound with a fluorinated amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process includes steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of automated systems and advanced monitoring techniques helps in optimizing the yield and reducing production costs.
化学反应分析
Types of Reactions
C24H16ClFN2O5: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions often require the presence of a catalyst to proceed efficiently.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with fewer oxygen atoms.
科学研究应用
C24H16ClFN2O5: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that require targeted molecular interventions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism by which C24H16ClFN2O5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
相似化合物的比较
C24H16ClFN2O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures but different functional groups or atomic arrangements. For example:
C24H16ClN2O5: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
C24H16ClFN2O4: This compound has one fewer oxygen atom, potentially affecting its reactivity and interactions with molecular targets.
By comparing these compounds, researchers can gain insights into the specific features that contribute to the unique properties of This compound .
属性
分子式 |
C24H16ClFN2O5 |
|---|---|
分子量 |
466.8 g/mol |
IUPAC 名称 |
4-[3-(2-chloro-6-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C24H16ClFN2O5/c25-16-7-4-8-17(26)18(16)20-19-21(33-28(20)15-5-2-1-3-6-15)23(30)27(22(19)29)14-11-9-13(10-12-14)24(31)32/h1-12,19-21H,(H,31,32) |
InChI 键 |
MXXPUJAGPGEIGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=C(C=CC=C5Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
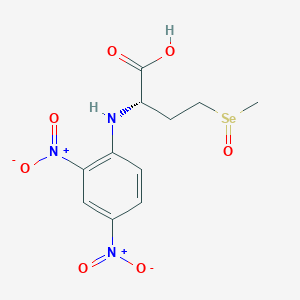
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)
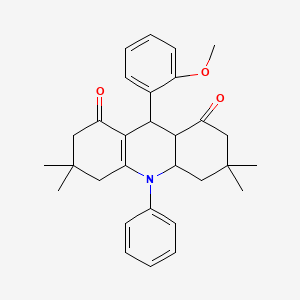
![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)
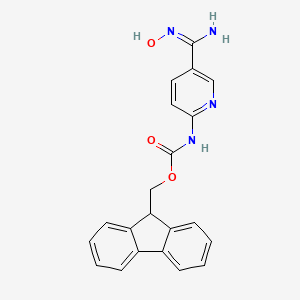
![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)

